molecular formula C19H19N7O5S2 B2673445 N-(5-methylisoxazol-3-yl)-2-((5-(4-(3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1172470-19-7

N-(5-methylisoxazol-3-yl)-2-((5-(4-(3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2673445
CAS No.: 1172470-19-7
M. Wt: 489.53
InChI Key: OHUJJRINNQLYJH-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-2-((5-(4-(3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features multiple functional groups, including an isoxazole ring, a piperazine ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)-2-((5-(4-(3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole ring, followed by the introduction of the piperazine and thiadiazole moieties. Common reagents and conditions used in these reactions include:

    Isoxazole formation: Cyclization reactions involving hydroxylamine and β-keto esters.

    Piperazine introduction: Nucleophilic substitution reactions.

    Thiadiazole formation: Cyclization of thiosemicarbazides with carbon disulfide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)-2-((5-(4-(3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with various biological targets.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-2-((5-(4-(3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide would depend on its specific application. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methylisoxazol-3-yl)-2-((5-(4-(3-aminobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
  • N-(5-methylisoxazol-3-yl)-2-((5-(4-(3-chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Uniqueness

N-(5-methylisoxazol-3-yl)-2-((5-(4-(3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O5S2/c1-12-9-15(23-31-12)20-16(27)11-32-19-22-21-18(33-19)25-7-5-24(6-8-25)17(28)13-3-2-4-14(10-13)26(29)30/h2-4,9-10H,5-8,11H2,1H3,(H,20,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUJJRINNQLYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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